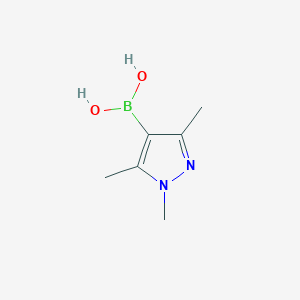

1,3,5-Trimethylpyrazole-4-boronic acid

Descripción

Propiedades

IUPAC Name |

(1,3,5-trimethylpyrazol-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BN2O2/c1-4-6(7(10)11)5(2)9(3)8-4/h10-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWOUMBMZDWJMGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N(N=C1C)C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50457520 | |

| Record name | 1,3,5-Trimethylpyrazole-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847818-62-6 | |

| Record name | 1,3,5-Trimethylpyrazole-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-Trimethylpyrazole-4-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3,5-Trimethylpyrazole-4-boronic Acid: Core Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Trimethylpyrazole-4-boronic acid is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. Its structural motif, the pyrazole ring, is a common feature in many biologically active compounds. The presence of the boronic acid functional group makes it a versatile building block, particularly for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its utility in research and development. This document primarily discusses the hydrochloride salt and the pinacol ester derivative, as these are the most commonly available forms.

Core Chemical Properties

The fundamental chemical properties of this compound and its common derivatives are summarized below. These properties are crucial for understanding the compound's behavior in chemical reactions and for its proper handling and storage.

| Property | This compound | This compound hydrochloride | This compound pinacol ester |

| Molecular Formula | C₆H₁₁BN₂O₂ | C₆H₁₂BClN₂O₂[1][2] | C₁₂H₂₁BN₂O₂[3][4] |

| Molecular Weight | 153.98 g/mol [5] | 190.44 g/mol [1][2] | 236.12 g/mol [3][4] |

| Physical Form | Solid[6] | Solid[1][6] | Solid |

| CAS Number | 847818-62-6[5][7] | 1162262-38-5[1][2] | 844891-04-9[3][4] |

| SMILES String | CN1N=C(C)C(B(O)O)=C1C | CN1N=C(C(B(O)O)=C1C)C.Cl[1][6] | CC1(C)OB(OC1(C)C)c2c(C)n(n-c2C)C |

| InChI Key | AWOUMBMZDWJMGM-UHFFFAOYSA-N[5] | HBVXRUDSVOJNOQ-UHFFFAOYSA-N[1][6] | Not readily available |

Note: Specific quantitative data such as melting point, boiling point, and detailed solubility for this compound and its hydrochloride salt are not consistently reported in publicly available literature. A related compound, 1-Methylpyrazole-4-boronic acid pinacol ester, has a reported melting point of 59-64 °C.

Synthesis and Reactions

A plausible synthetic route is illustrated in the diagram below. This often involves the formation of a pyrazole ring, followed by halogenation and then a borylation reaction.

Caption: Generalized synthetic pathway for pyrazole-4-boronic acids.

Key Reaction: Suzuki-Miyaura Cross-Coupling

This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction forms a carbon-carbon bond between the pyrazole ring and an aryl or vinyl halide, enabling the synthesis of complex molecular architectures.

Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

While a specific, validated protocol for the synthesis of this compound is not available in peer-reviewed literature, a general procedure for a Suzuki-Miyaura coupling reaction using a pyrazole boronic acid is provided below as a representative experimental workflow.

Representative Protocol: Suzuki-Miyaura Cross-Coupling of a Pyrazole Boronic Acid with an Aryl Bromide

Materials:

-

This compound hydrochloride (1.2 mmol)

-

Aryl bromide (1.0 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

-

Triphenylphosphine (PPh₃, 0.08 mmol)

-

Potassium carbonate (K₂CO₃, 3.0 mmol)

-

1,4-Dioxane (10 mL)

-

Water (2 mL)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, this compound hydrochloride, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add the degassed 1,4-dioxane and water to the flask via syringe.

-

Stir the reaction mixture vigorously and heat to 80-100 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Applications in Drug Discovery and Materials Science

The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs. The ability to functionalize this core structure via the boronic acid handle makes this compound a valuable tool for generating libraries of novel compounds for biological screening. While no specific biological activities or signaling pathway interactions have been reported for this particular boronic acid, pyrazole derivatives have been investigated for a wide range of therapeutic targets.

In materials science, the electronic properties of the pyrazole ring can be exploited in the design of novel organic semiconductors, fluorescent probes, and other functional materials. The Suzuki-Miyaura coupling provides a precise method for incorporating the 1,3,5-trimethylpyrazole moiety into larger conjugated systems.

Safety and Handling

This compound and its derivatives should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile chemical building block with significant potential in both pharmaceutical and materials science research. Its utility in palladium-catalyzed cross-coupling reactions allows for the efficient synthesis of a wide array of functionalized pyrazole derivatives. While specific quantitative physical data and detailed synthetic protocols for the parent boronic acid are limited in the public domain, the information available for its common derivatives provides a solid foundation for its use in the laboratory. Further research into the biological activities of compounds derived from this scaffold may reveal novel therapeutic applications.

References

- 1. chemscene.com [chemscene.com]

- 2. boronmolecular.com [boronmolecular.com]

- 3. 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid pinacol ester, 95% | Fisher Scientific [fishersci.ca]

- 4. scbt.com [scbt.com]

- 5. This compound | Building Block [benchchem.com]

- 6. 1,3,5-Trimethyl-1H-pyrazol-4-ylboronic acid hydrochloride | Sigma-Aldrich [sigmaaldrich.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

An In-depth Technical Guide to 1,3,5-Trimethylpyrazole-4-boronic Acid

CAS Number: 847818-62-6

This technical guide provides a comprehensive overview of 1,3,5-Trimethylpyrazole-4-boronic acid, a key building block for researchers, scientists, and drug development professionals. The document details its chemical properties, synthesis, and primary applications, with a focus on its role in Suzuki-Miyaura cross-coupling reactions.

Core Compound Data

This compound is a heterocyclic organic compound containing a pyrazole ring substituted with three methyl groups and a boronic acid functional group. This structure makes it a valuable reagent in organic synthesis, particularly for the creation of carbon-carbon bonds.

| Property | Value | Source |

| CAS Number | 847818-62-6 | Pharmaffiliates |

| Molecular Formula | C₆H₁₁BN₂O₂ | Pharmaffiliates |

| Molecular Weight | 153.97 g/mol | Pharmaffiliates |

| Appearance | Not specified (likely a solid) | - |

| Storage | 2-8°C Refrigerator | Pharmaffiliates |

Two common derivatives of this compound are also commercially available and frequently used in synthesis:

| Derivative | CAS Number | Molecular Formula | Molecular Weight |

| 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride | 1162262-38-5 | C₆H₁₂BClN₂O₂ | 190.44 g/mol |

| 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid pinacol ester | 844891-04-9 | C₁₂H₂₁BN₂O₂ | 236.12 g/mol |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically proceeds in two main stages: the formation of the 1,3,5-trimethylpyrazole core, followed by the introduction of the boronic acid group at the 4-position.

Step 1: Synthesis of 1,3,5-Trimethylpyrazole

The 1,3,5-trimethylpyrazole precursor is commonly synthesized via a Knorr pyrazole synthesis or a similar condensation reaction.

-

Reactants: Acetylacetone and methylhydrazine.

-

General Procedure:

-

Acetylacetone is reacted with methylhydrazine in a suitable solvent, such as ethanol.

-

The reaction mixture is typically stirred at room temperature or gently heated to drive the condensation and cyclization.

-

The resulting 1,3,5-trimethylpyrazole is then isolated and purified, often by distillation.

-

Step 2: Borylation of 1,3,5-Trimethylpyrazole

The introduction of the boronic acid group at the 4-position is generally achieved through a lithiation-borylation sequence.

-

Reactants: 1,3,5-trimethylpyrazole, a strong organolithium base (e.g., n-butyllithium), and a boron electrophile (e.g., triisopropyl borate).

-

General Procedure:

-

1,3,5-trimethylpyrazole is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen) and cooled to a low temperature (typically -78 °C).

-

An equimolar amount of n-butyllithium is added dropwise to deprotonate the 4-position of the pyrazole ring, forming a lithiated intermediate.

-

Triisopropyl borate is then added to the reaction mixture, which reacts with the lithiated pyrazole.

-

The reaction is quenched with an aqueous acid solution (e.g., hydrochloric acid) to hydrolyze the borate ester and yield the final this compound.

-

The product is then extracted and purified.

-

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds between the pyrazole ring and an aryl or heteroaryl halide.

-

Reactants: this compound, an aryl or heteroaryl halide (e.g., bromobenzene), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., potassium carbonate or sodium carbonate), and a suitable solvent system (e.g., a mixture of toluene and water or dioxane and water).

-

General Procedure:

-

To a reaction vessel under an inert atmosphere, the aryl halide, this compound, palladium catalyst, and base are added.

-

A degassed solvent system is then added.

-

The reaction mixture is heated with stirring for a period of time, typically ranging from a few hours to overnight, until the reaction is complete (monitored by TLC or GC-MS).

-

After cooling to room temperature, the reaction mixture is worked up by adding water and extracting the product with an organic solvent.

-

The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

-

Visualized Workflows

The following diagrams illustrate the key processes involving this compound.

Caption: Synthesis of this compound.

Caption: Application in Suzuki-Miyaura coupling and drug discovery.

Applications in Research and Drug Development

The primary utility of this compound lies in its application as a building block in organic synthesis, particularly for the construction of complex molecules in the field of medicinal chemistry. The pyrazole scaffold is a well-established pharmacophore found in a wide range of biologically active compounds. By utilizing this compound in Suzuki-Miyaura cross-coupling reactions, medicinal chemists can efficiently synthesize novel derivatives for drug discovery programs. These derivatives can be screened for a variety of biological activities, including but not limited to, enzyme inhibition, receptor antagonism, and antimicrobial effects. The trimethyl substitution pattern on the pyrazole ring can influence the pharmacokinetic and pharmacodynamic properties of the final compounds.

An In-depth Technical Guide to the Synthesis of 1,3,5-Trimethylpyrazole-4-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,3,5-trimethylpyrazole-4-boronic acid, a valuable building block in medicinal chemistry and materials science. The document details a robust synthetic pathway, commencing with the formation of the 1,3,5-trimethylpyrazole core, followed by regioselective bromination and subsequent conversion to the target boronic acid. This guide includes detailed experimental protocols, a summary of quantitative data, and workflow visualizations to facilitate a thorough understanding of the synthetic process.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds widely utilized in the development of pharmaceuticals and agrochemicals due to their diverse biological activities. The introduction of a boronic acid moiety at the 4-position of the pyrazole ring, as in this compound, provides a versatile handle for further molecular elaboration, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction enables the formation of carbon-carbon bonds, allowing for the construction of complex molecular architectures. This guide outlines a common and effective synthetic route to this compound, starting from readily available precursors.

Synthetic Pathway

The synthesis of this compound is typically achieved through a three-step sequence starting from the cyclization of a 1,3-diketone with a hydrazine derivative to form the pyrazole core. This is followed by bromination at the 4-position and a subsequent lithium-halogen exchange and borylation to yield the final product.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Synthesis of 1,3,5-Trimethylpyrazole

This procedure outlines the formation of the pyrazole ring through the condensation of 2,4-pentanedione with methylhydrazine.

Materials:

-

2,4-Pentanedione

-

Methylhydrazine sulfate

-

Sodium hydroxide

-

Ethanol

-

Water

-

Diethyl ether

Procedure:

-

In a round-bottom flask, dissolve sodium hydroxide in water.

-

Add methylhydrazine sulfate to the sodium hydroxide solution and stir until dissolved.

-

Cool the mixture in an ice bath and add 2,4-pentanedione dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1,3,5-trimethylpyrazole.

Synthesis of 4-Bromo-1,3,5-trimethylpyrazole

This protocol describes the regioselective bromination of 1,3,5-trimethylpyrazole at the 4-position.

Materials:

-

1,3,5-Trimethylpyrazole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

Procedure:

-

Dissolve 1,3,5-trimethylpyrazole in acetonitrile in a round-bottom flask.

-

Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give 4-bromo-1,3,5-trimethylpyrazole, which can be further purified by column chromatography.

Synthesis of this compound

This procedure details the conversion of 4-bromo-1,3,5-trimethylpyrazole to the target boronic acid via a lithium-halogen exchange followed by borylation. The boronic acid is often generated and used in situ or isolated as its more stable pinacol ester derivative.

Materials:

-

4-Bromo-1,3,5-trimethylpyrazole

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Diethyl ether

Procedure:

-

Dissolve 4-bromo-1,3,5-trimethylpyrazole in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (1.2 equivalents) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C.

-

Stir the mixture for 1 hour at room temperature.

-

Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. The product can be purified by recrystallization.

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound and its intermediates. Yields are representative and may vary based on reaction scale and optimization.

| Step | Reactant | Product | Typical Yield (%) | Purity (%) | Analytical Method |

| 1. Pyrazole Formation | 2,4-Pentanedione | 1,3,5-Trimethylpyrazole | 85-95 | >95 | GC-MS, ¹H NMR |

| 2. Bromination | 1,3,5-Trimethylpyrazole | 4-Bromo-1,3,5-trimethylpyrazole | 80-90 | >97 | GC-MS, ¹H NMR |

| 3. Borylation | 4-Bromo-1,3,5-trimethylpyrazole | This compound | 60-75 | >95 | ¹H NMR, LC-MS |

Application in Suzuki-Miyaura Coupling

This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl and heteroaryl-aryl compounds.

Caption: Suzuki-Miyaura coupling using this compound.

A typical Suzuki-Miyaura coupling protocol involves reacting the boronic acid with an aryl halide in the presence of a palladium catalyst and a base in a suitable solvent system.

Conclusion

This technical guide has detailed a reliable and efficient synthetic route for the preparation of this compound. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science. The versatility of the boronic acid functional group in this pyrazole derivative makes it a key intermediate for the development of novel compounds with potential therapeutic and industrial applications.

An In-depth Technical Guide to 1,3,5-Trimethylpyrazole-4-boronic Acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3,5-trimethylpyrazole-4-boronic acid, a key building block in modern organic synthesis. This document details its molecular structure, physicochemical properties, and common applications, with a focus on its role in the development of novel compounds for the pharmaceutical and agrochemical industries.

Core Molecular Structure and Properties

This compound is a heterocyclic organic compound featuring a pyrazole ring substituted with three methyl groups and a boronic acid functional group. It is most commonly available as its hydrochloride salt or as a pinacol ester derivative, which enhances its stability and utility in cross-coupling reactions.

Below is a summary of the key quantitative data for this compound and its common derivatives.

| Property | This compound hydrochloride | This compound pinacol ester |

| Molecular Formula | C₆H₁₂BClN₂O₂[1] | C₁₂H₂₁BN₂O₂[2][3] |

| Molecular Weight | 190.44 g/mol [1] | 236.12 g/mol [3] |

| CAS Number | 1162262-38-5[1] | 844891-04-9[2] |

| Appearance | Solid | Not specified |

| Purity | ≥97%[1] | Typically 95% or higher[3] |

| SMILES String | CN1N=C(C(B(O)O)=C1C)C.Cl | CC1=C(C(=NN1C)C)B2OC(C)(C)C(C)(C)O2 |

| InChI Key | HBVXRUDSVOJNOQ-UHFFFAOYSA-N | Not available |

Synthesis and Characterization

Experimental Protocol: Synthesis of Pyrazole-4-boronic Acid Pinacol Esters

This protocol is a generalized procedure for the synthesis of pyrazole-4-boronic acid pinacol esters, which can be adapted for this compound. The initial step would be the bromination of 1,3,5-trimethylpyrazole.

Step 1: Halogenation of the Pyrazole Core (Illustrative)

-

To a solution of the starting pyrazole (1 equivalent) in a suitable solvent (e.g., dichloromethane or chloroform), add a halogenating agent such as N-bromosuccinimide (NBS) (1-1.2 equivalents).

-

The reaction can be initiated by light or a radical initiator (e.g., AIBN) and is typically stirred at room temperature or gentle heating until completion, as monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is washed with an aqueous solution of sodium thiosulfate and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the halogenated pyrazole.

Step 2: Miyaura Borylation

-

In a reaction vessel, combine the halogenated pyrazole (1 equivalent), bis(pinacolato)diboron (B₂pin₂) (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., potassium acetate, 3 equivalents).

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

Anhydrous solvent (e.g., dioxane or toluene) is added, and the mixture is heated to 80-100 °C for several hours until the starting material is consumed (monitored by TLC or GC-MS).

-

After cooling to room temperature, the mixture is filtered through a pad of celite, and the solvent is evaporated.

-

The crude product is then purified by column chromatography on silica gel to afford the desired pyrazole-4-boronic acid pinacol ester.

Characterization Data

Specific ¹H and ¹³C NMR spectral data for this compound are not widely published. However, data for the parent compound, 1,3,5-trimethylpyrazole, and other pyrazole boronic acid derivatives can be used for comparative purposes.

¹H NMR of 1,3,5-Trimethyl-pyrazole (in DMSO-d₆):

-

This spectrum would show signals corresponding to the three methyl groups and the lone proton on the pyrazole ring. The chemical shifts would be indicative of their respective electronic environments.

¹³C NMR of Pyrazole:

-

The ¹³C NMR spectrum of pyrazole shows signals for the C-3/C-5 and C-4 carbons, which are useful for confirming the integrity of the pyrazole ring structure.

Applications in Research and Drug Development

This compound is a valuable reagent in organic synthesis, primarily utilized in the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex molecules from simpler precursors.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This is a general procedure for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid.

-

To a reaction flask, add the aryl halide (1 equivalent), this compound (or its pinacol ester) (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).

-

The flask is evacuated and filled with an inert gas.

-

A degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water, is added.

-

The reaction mixture is heated with stirring (typically between 80-120 °C) for a period ranging from a few hours to overnight. The progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over an anhydrous salt, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to yield the desired coupled product.

The pyrazole moiety is a common scaffold in many biologically active compounds, and the use of this compound allows for the introduction of this functional group into potential drug candidates. This facilitates the exploration of new chemical space in the development of pharmaceuticals and agrochemicals.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Synthetic Workflow

Caption: General workflow for the synthesis and application of this compound.

References

An In-depth Technical Guide on the Stability and Storage of 1,3,5-Trimethylpyrazole-4-boronic acid and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1,3,5-Trimethylpyrazole-4-boronic acid and its commonly used pinacol ester derivative. The information presented herein is crucial for ensuring the integrity and reliability of these compounds in research and development settings. This document outlines known degradation pathways, optimal storage protocols, and standardized methodologies for stability assessment.

Core Concepts of Boronic Acid Stability

Boronic acids and their esters are indispensable reagents in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. However, their utility is intrinsically linked to their stability. The boron atom's electron deficiency makes it susceptible to various degradation pathways. For this compound, a heterocyclic boronic acid, understanding its stability profile is critical for its application in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).

Generally, boronic esters, such as the pinacol ester of this compound, exhibit enhanced stability compared to the free boronic acid.[1] This increased stability makes them easier to handle and purify, for instance by silica gel chromatography.[1][2][3] Nevertheless, these esters are not devoid of stability concerns, with hydrolysis being a primary degradation route.

Recommended Storage and Handling

Proper storage is paramount to preserve the quality and reactivity of this compound and its derivatives. The following table summarizes the recommended storage conditions based on general guidelines for boronic acids.

| Parameter | This compound | This compound pinacol ester |

| Temperature | Cool, dry place. Recommended: 2-8 °C for long-term storage. | Ambient temperatures are often cited, but for long-term stability, refrigeration (2-8 °C) is advisable.[4] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) to minimize oxidation and moisture exposure. | Store under an inert atmosphere to prevent hydrolysis. |

| Container | Tightly sealed, opaque containers to protect from light and moisture.[5] | Tightly sealed containers.[5] |

| Incompatibilities | Strong oxidizing agents, strong acids, and bases.[6] | Oxidizing agents.[5] |

| Handling | Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust. Use personal protective equipment (gloves, safety glasses). | Use in a well-ventilated area. Avoid contact with skin and eyes. |

Key Degradation Pathways

The primary degradation pathways for this compound and its pinacol ester are hydrolysis, oxidation, and protodeboronation.

Hydrolysis (for Pinacol Ester)

Boronic esters are susceptible to hydrolysis, reverting to the corresponding boronic acid and diol (pinacol). This reaction is often catalyzed by acidic or basic conditions and the presence of water. On-column hydrolysis during reversed-phase HPLC analysis is a known issue that can lead to inaccurate quantification.[7][8][9]

Oxidation

Oxidative degradation is a significant concern for boronic acids, particularly at physiological pH.[10] The boronic acid group can be cleaved and replaced by a hydroxyl group.[11] This process can be initiated by reactive oxygen species.[10][11]

Protodeboronation

Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This degradation pathway is influenced by pH, with studies on other arylboronic acids showing that the reaction can be accelerated under both acidic and basic conditions.[12]

The following diagram illustrates the major degradation pathways for this compound and its pinacol ester.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound and its derivatives, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and determine degradation rates.

Forced Degradation Study Protocol

Objective: To evaluate the stability of the compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) as recommended by ICH guidelines.[13]

Materials:

-

This compound or its pinacol ester

-

HPLC grade water, acetonitrile, methanol

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (0.1 M)

-

Hydrogen peroxide (3%)

-

Calibrated stability chambers (for thermal and photolytic studies)

-

HPLC-UV/MS system

Procedure:

-

Sample Preparation: Prepare stock solutions of the test compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Hydrolytic Degradation:

-

Acidic: Mix the stock solution with 0.1 M HCl.

-

Basic: Mix the stock solution with 0.1 M NaOH.

-

Neutral: Mix the stock solution with HPLC grade water.

-

Incubate the solutions at a specified temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours).

-

-

Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep it at room temperature, protected from light, for a defined period.[14]

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C) in a stability chamber for a defined period.

Analysis:

-

At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration.

-

Analyze the samples by a stability-indicating HPLC-UV/MS method. The method should be capable of separating the parent compound from all significant degradation products.

-

Characterize the degradation products using mass spectrometry (MS) and, if necessary, isolate them for structural elucidation by NMR.

The following workflow diagram outlines the process of a forced degradation study.

Analytical Method Considerations

Developing a robust analytical method is critical for accurate stability assessment. For HPLC analysis of boronic esters, care must be taken to minimize on-column hydrolysis.[7][8]

Recommendations for HPLC Method Development:

-

Column Choice: Use a column with low silanol activity to reduce catalytic hydrolysis.

-

Mobile Phase: Avoid acidic pH modifiers if possible. A neutral or slightly basic mobile phase may be preferable.

-

Temperature: Keep the column temperature moderate, as higher temperatures can accelerate hydrolysis.

-

Alternative Techniques: Consider non-aqueous capillary electrophoresis (NACE) as it can analyze boronic esters and their corresponding acids without causing hydrolysis during the analysis.[15]

Conclusion

The stability of this compound and its pinacol ester is a critical factor that influences their successful application in research and drug development. While the pinacol ester offers enhanced stability for handling and purification, both forms are susceptible to degradation via hydrolysis, oxidation, and protodeboronation. Adherence to strict storage and handling protocols is essential to maintain the integrity of these valuable compounds. For definitive stability data, a comprehensive forced degradation study coupled with a validated, stability-indicating analytical method is strongly recommended. This will ensure the reliability of experimental results and the quality of synthesized materials.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 3. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. | Semantic Scholar [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 14. Forced Degradation Studies - STEMart [ste-mart.com]

- 15. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of Pyrazole Boronic Acids: A Technical Guide to a Versatile Synthetic Tool

For Immediate Release

In the landscape of modern organic synthesis and drug discovery, the emergence of pyrazole boronic acids and their derivatives has marked a significant advancement. These versatile reagents have become indispensable tools for medicinal chemists and materials scientists, primarily due to their pivotal role in the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the discovery, synthesis, and application of pyrazole boronic acids, with a focus on their utility in palladium-catalyzed cross-coupling reactions.

The dual functionality of pyrazole boronic acids underpins their synthetic appeal. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a common motif in a plethora of biologically active compounds and approved pharmaceuticals.[1][2] Its presence can confer favorable pharmacokinetic properties, such as metabolic stability and enhanced target binding.[3] The boronic acid moiety, particularly when protected as a pinacol ester, serves as a highly effective handle for the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling.[4] This Nobel Prize-winning reaction offers a powerful and efficient method for assembling complex molecules from simpler precursors.[4]

Synthesis of Pyrazole Boronic Acid Pinacol Esters

The preparation of pyrazole boronic acid pinacol esters can be achieved through several synthetic routes. A common strategy involves the palladium-catalyzed borylation of a corresponding halopyrazole. For instance, the synthesis of 4-pyrazoleboronic acid pinacol ester can be accomplished by reacting a 1-Boc-4-halopyrazole with bis(pinacolato)diboron in the presence of a palladium catalyst and a base, followed by the removal of the Boc protecting group.[5] Another approach involves a Grignard reagent exchange from an iodopyrazole, followed by reaction with a boron-containing reagent.

Below are tables summarizing the synthesis of different pyrazole boronic acid pinacol ester isomers, providing a comparative overview of various synthetic protocols.

Table 1: Synthesis of 4-Pyrazole Boronic Acid Pinacol Ester

| Starting Material | Catalyst | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

| 1-Boc-4-bromopyrazole | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | Potassium Acetate | Ethanol | 16 | 82.3 | [5] |

| 1-Boc-4-iodopyrazole | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | Sodium Acetate | Isopropanol | 16 | 85.7 | [5] |

Table 2: Synthesis of 1-Methyl-1H-pyrazole-3-boronic Acid Pinacol Ester

| Starting Material | Borylation Reagent | Base | Key Intermediate | Overall Strategy | Reference |

| N-methyl-3-aminopyrazole | Isopropoxyboronic acid pinacol ester | n-Butyllithium | 3-Iodo-1-methyl-1H-pyrazole | Diazotization followed by lithiation-borylation | [6] |

Table 3: Synthesis of 1-Methyl-1H-pyrazole-5-boronic Acid Pinacol Ester

| Starting Material | Borylation Reagent | Base | Key Intermediate | Overall Strategy | Reference |

| 1-Methyl-1H-pyrazole | Triisopropoxyborane | n-Butyllithium | N/A | Direct lithiation-borylation | [7] |

Application in Suzuki-Miyaura Cross-Coupling Reactions

Pyrazole boronic acids are extensively used in Suzuki-Miyaura cross-coupling reactions to synthesize a wide array of substituted pyrazoles. These products are valuable scaffolds in the development of new therapeutic agents and advanced materials. The choice of catalyst, ligand, and base is crucial for achieving high yields and accommodating a broad range of substrates.

Table 4: Suzuki-Miyaura Coupling of Pyrazole Boronic Acids with Aryl Halides

| Pyrazole Boronic Acid Derivative | Aryl Halide | Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |

| Unprotected 1H-pyrazol-5-yltrifluoroborate | 4-Bromobenzonitrile | Pd(OAc)₂ | RuPhos | Na₂CO₃ | - | 84 | [8] |

| 4-Bromopyrazole | Phenylboronic acid | XPhos Pd G2 | XPhos | K₂CO₃ | Ethanol/Water | - | [9] |

| Pyrazole derivative | Aryl boronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | 1,4-dioxane/Water | - | [10] |

Experimental Protocols

Protocol 1: Synthesis of 1-Boc-4-pyrazoleboronic acid pinacol ester [5]

-

To a reaction vessel, add 1-Boc-4-bromopyrazole (0.1 mol), bis(pinacolato)diboron (0.1 mol), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.001 mol), and potassium acetate (0.2 mol).

-

Add ethanol as the solvent.

-

Deoxygenate the mixture under reduced pressure and then place it under a nitrogen atmosphere.

-

Heat the reaction mixture to reflux and maintain for 16 hours, monitoring the reaction progress by thin-layer chromatography.

-

Upon completion, cool the mixture and filter.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Extract the residue with petroleum ether and purify to obtain 1-Boc-4-pyrazoleboronic acid pinacol ester.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling [11]

-

In a reaction flask, combine the pyrazole boronic acid (or its pinacol ester) (1.0 equiv), the aryl halide (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).

-

Add a suitable solvent system, such as a mixture of DME and water.

-

Purge the flask with an inert gas (e.g., argon or nitrogen).

-

Heat the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 18 hours), or until the reaction is complete as monitored by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Visualization of Key Processes

To further elucidate the role of pyrazole boronic acids in drug discovery, the following diagrams illustrate a key signaling pathway targeted by pyrazole-containing inhibitors and a general workflow from synthesis to screening.

Caption: Inhibition of the JAK/STAT signaling pathway by a pyrazole-based inhibitor.

Caption: A generalized workflow from pyrazole boronic acid synthesis to drug candidate selection.

Conclusion

The discovery and development of pyrazole boronic acids have provided a significant impetus to the fields of organic synthesis and medicinal chemistry. Their utility as versatile building blocks, particularly in the context of Suzuki-Miyaura cross-coupling, has enabled the efficient synthesis of a diverse range of pyrazole-containing molecules with potential therapeutic applications. The continued exploration of new synthetic methodologies and applications for these valuable reagents promises to further accelerate the discovery of novel drugs and materials.

References

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 6. CN105669733A - Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

The Researcher's Dilemma: A Technical Comparison of 1,3,5-Trimethylpyrazole-4-boronic Acid and its Pinacol Ester

For Immediate Release

In the landscape of modern synthetic chemistry and drug discovery, pyrazole scaffolds are indispensable building blocks. Their utility is frequently unlocked through C-C bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling. The choice of the boron reagent—the free boronic acid or its more stable pinacol ester derivative—is a critical decision point for researchers, impacting reaction efficiency, handling, and overall synthetic strategy. This technical guide provides an in-depth comparison of 1,3,5-Trimethylpyrazole-4-boronic acid and its pinacol ester counterpart, tailored for researchers, scientists, and professionals in drug development.

Executive Summary: The Stability vs. Reactivity Trade-Off

The fundamental difference between a boronic acid and its pinacol ester lies in a trade-off between stability and reactivity. Boronic acids, such as this compound, are generally more reactive nucleophiles in the Suzuki-Miyaura catalytic cycle. This heightened reactivity can lead to faster reaction times. However, this comes at the cost of stability; boronic acids are susceptible to dehydration to form cyclic boroxine anhydrides and are more prone to protodeboronation, which can reduce shelf-life and reaction reproducibility.

Conversely, boronic acid pinacol esters, like this compound pinacol ester, offer significantly enhanced stability.[1] The pinacol group sterically protects the boron atom, making the compound more robust against moisture and air, easier to handle and purify via standard chromatography, and affording it a longer shelf life.[1] While this stability is a major advantage, it can sometimes temper reactivity, potentially requiring longer reaction times or more forcing conditions compared to the parent boronic acid.

Physicochemical and Performance Characteristics

| Property | This compound (as HCl salt) | This compound pinacol ester | Supporting Evidence / General Trend |

| CAS Number | 1162262-38-5[2][3] | 844891-04-9[4] | Direct Data |

| Molecular Formula | C₆H₁₂BClN₂O₂[2] | C₁₂H₂₁BN₂O₂[4] | Direct Data |

| Molecular Weight | 190.44 g/mol [2] | 236.12 g/mol [4] | Direct Data |

| Physical Form | Solid | Solid / Crystalline Powder | Direct Data / General Observation |

| Melting Point | Data not available | Est. 59-64 °C (based on 1-methyl analogue) | Data for close analogue |

| Solubility | Data not available | Generally good solubility in organic solvents | General Trend[1] |

| Stability | Moderate; susceptible to boroxine formation and protodeboronation. | High; generally stable to air and moisture.[1] | Widely accepted principle in boron chemistry.[5] |

| Handling | Requires careful handling, often stored under inert atmosphere. | Easy to handle, suitable for benchtop operations.[1] | General Trend |

| Reactivity in Suzuki Coupling | Generally higher / faster reaction rates.[6][7] | Generally more moderate / may require longer reaction times.[6][7] | Widely accepted principle in boron chemistry.[5] |

| Typical Reaction Yield | Can be high but may be compromised by reagent decomposition.[7] | Often more reproducible and can provide higher isolated yields due to higher starting material purity and stability.[7] | General Trend |

Logical and Synthetic Workflows

The choice between the boronic acid and its pinacol ester is dictated by the specific demands of the synthetic route. The following diagrams illustrate the logical considerations and typical workflows.

The diagram above illustrates the inherent instability of the free boronic acid, which exists in equilibrium with its dehydrated trimeric form, the boroxine. Esterification with pinacol locks the boron in a more stable state, which can be reverted (activated) to the boronic acid under reaction conditions, often in situ.

Experimental Protocols

Detailed, step-by-step protocols are essential for reproducible results. Below are representative methodologies for the synthesis of a pyrazole pinacol ester and its subsequent use in a Suzuki-Miyaura coupling.

Protocol 1: Synthesis of Pyrazole-4-boronic acid pinacol ester (General Method)

This protocol is adapted from a general method for the borylation of a halo-pyrazole. The synthesis of the specific 1,3,5-trimethyl variant would start from 4-bromo-1,3,5-trimethylpyrazole.[8]

-

Reaction Setup: To a solution of 1-Boc-4-halopyrazole (1 equivalent) in a suitable solvent (e.g., dioxane), add pinacol diboron (1.1 to 1.5 equivalents) and a weak base such as potassium acetate (2-3 equivalents).

-

Degassing: Sparge the mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove dissolved oxygen.

-

Catalyst Addition: Add a palladium catalyst, such as Pd(dppf)Cl₂ (0.01-0.05 equivalents), to the reaction mixture.

-

Reaction: Heat the mixture at 80-110 °C and monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the 1-Boc-protected pyrazole boronic acid pinacol ester.

-

Deprotection (if necessary): The Boc-group can be removed by heating the intermediate until gas evolution ceases, followed by purification.

Protocol 2: Suzuki-Miyaura Cross-Coupling Using a Pyrazole Boronic Acid Pinacol Ester

This is a general procedure and may require optimization for specific substrates.

-

Reaction Setup: In a reaction vessel, combine the aryl halide (1 equivalent), this compound pinacol ester (1.1-1.5 equivalents), and a base such as cesium carbonate or potassium carbonate (2-3 equivalents).

-

Solvent Addition: Add a solvent system, typically a mixture of an organic solvent like dioxane, THF, or toluene, and water (e.g., 4:1 ratio).

-

Degassing: Sparge the mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes.

-

Catalyst Addition: Add a palladium catalyst, such as Pd(dppf)Cl₂ or Pd(PPh₃)₄ (0.01-0.05 equivalents), under the inert atmosphere.

-

Reaction: Seal the vessel and heat the reaction mixture to 80-120 °C overnight or until the starting material is consumed (monitor by TLC or LC-MS).

-

Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography or recrystallization to obtain the desired biaryl product.

Conclusion

The selection between this compound and its pinacol ester is a strategic choice based on the specific context of the synthesis.

-

This compound is the more reactive species, favorable for rapid, straightforward couplings where reagent instability is manageable.

-

This compound pinacol ester is the superior choice for complex, multi-step syntheses, high-throughput screening applications, and situations where long-term storage and handling convenience are paramount. Its enhanced stability often leads to more reproducible outcomes and higher isolated yields, justifying a potentially longer reaction time.

For drug development professionals, the reliability and robustness of the pinacol ester often make it the preferred building block for constructing valuable and complex pharmaceutical intermediates.

References

- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. boronmolecular.com [boronmolecular.com]

- 4. scbt.com [scbt.com]

- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. chemimpex.com [chemimpex.com]

Spectroscopic and Synthetic Insights into 1,3,5-Trimethylpyrazole-4-boronic acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a consolidated overview of the available spectroscopic and synthetic data for 1,3,5-trimethylpyrazole-4-boronic acid and its derivatives. Due to the limited availability of direct experimental data for the target compound, this paper leverages information from closely related analogs to present a predictive spectroscopic profile and a plausible synthetic methodology. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel pyrazole-based compounds in drug discovery and development.

Physicochemical Properties

This compound, available commercially as its hydrochloride salt or pinacol ester, is a heterocyclic organic compound. The core structure consists of a pyrazole ring substituted with three methyl groups and a boronic acid moiety. This arrangement makes it a valuable building block in medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling reactions.

| Property | Value | Source |

| Chemical Formula | C₆H₁₁BN₂O₂ | Commercial Suppliers |

| Molecular Weight | 153.98 g/mol | Calculated |

| CAS Number | 1162262-38-5 (hydrochloride) | Boron Molecular[1] |

| Pinacol Ester CAS | 844891-04-9 | Santa Cruz Biotechnology[2] |

| Pinacol Ester Formula | C₁₂H₂₁BN₂O₂ | Santa Cruz Biotechnology[2] |

| Pinacol Ester M.W. | 236.12 g/mol | Santa Cruz Biotechnology[2] |

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts for this compound are based on the analysis of similar structures. The presence of the boronic acid group is expected to influence the electronic environment of the pyrazole ring.

Table 2.1: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| C3-CH₃ | 2.2 - 2.4 | Singlet |

| C5-CH₃ | 2.2 - 2.4 | Singlet |

| N1-CH₃ | 3.6 - 3.8 | Singlet |

| B(OH)₂ | 4.5 - 5.5 | Broad Singlet |

Table 2.2: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C3 | 148 - 152 |

| C4 | 105 - 110 (boron-bound) |

| C5 | 138 - 142 |

| C3-CH₃ | 10 - 12 |

| C5-CH₃ | 12 - 14 |

| N1-CH₃ | 35 - 38 |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks corresponding to the pyrazole ring, methyl groups, and the boronic acid functional group.

Table 2.3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (boronic acid) | 3200 - 3600 | Broad, Strong |

| C-H stretch (aromatic/methyl) | 2900 - 3100 | Medium |

| C=N, C=C stretch (pyrazole) | 1500 - 1600 | Medium |

| B-O stretch | 1300 - 1400 | Strong |

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would likely show the protonated molecule [M+H]⁺ in positive ion mode.

Table 2.4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M+H]⁺ | 155.09 |

Proposed Synthetic Pathway and Experimental Protocol

A detailed experimental protocol for the synthesis of this compound is not publicly documented. However, a general method for the synthesis of pyrazole-4-boronic acid pinacol esters has been described in the patent literature. This can be adapted for the target molecule, starting from a halogenated pyrazole precursor.

General Synthesis of Pyrazole-4-Boronic Acid Pinacol Esters

The synthesis generally involves a palladium-catalyzed borylation of a 4-halopyrazole with a diboron reagent, followed by deprotection if necessary.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Borylation of 4-Iodo-1,3,5-trimethylpyrazole

-

Reaction Setup: To a dry flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodo-1,3,5-trimethylpyrazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).

-

Solvent Addition: Add anhydrous 1,4-dioxane to the flask.

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the this compound pinacol ester.

Protocol: Hydrolysis to Boronic Acid

-

Hydrolysis: Dissolve the pinacol ester in a suitable solvent system (e.g., acetone/water).

-

Acidification: Add an aqueous acid (e.g., HCl) and stir at room temperature until the deprotection is complete, as monitored by TLC.

-

Isolation: Remove the organic solvent under reduced pressure. The resulting aqueous solution can be used directly or the boronic acid can be extracted or precipitated, depending on its solubility and stability.

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates a standard workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

Caption: Workflow for spectroscopic characterization.

Conclusion

While direct experimental data for this compound remains scarce in publicly accessible literature, this guide provides a robust, predictive framework for its spectroscopic properties and a viable synthetic route based on established chemical principles and analogous compounds. The provided information is intended to facilitate further research and application of this and related pyrazole boronic acids in the development of novel therapeutics and other advanced materials. Researchers are encouraged to perform experimental validation of the data presented herein.

References

commercial availability of 1,3,5-Trimethylpyrazole-4-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the commercial availability and synthetic pathways for 1,3,5-Trimethylpyrazole-4-boronic acid and its common derivatives. This key building block is valuable in medicinal and agrochemical research, primarily for constructing complex molecules through cross-coupling reactions.

Commercial Availability

This compound is most commonly available commercially as its hydrochloride salt or as its pinacol ester derivative. These forms offer greater stability and are readily used in synthesis. The table below summarizes data from various chemical suppliers.

| Compound Name | CAS Number | Purity | Supplier(s) | Catalog Number (Example) |

| (1,3,5-Trimethyl-1H-pyrazol-4-yl)boronic acid hydrochloride | 1162262-38-5 | ≥97% | ChemScene, Boron Molecular | CS-0175873 (ChemScene)[1], BM835 (Boron Molecular)[2] |

| 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, pinacol ester | 844891-04-9 | ≥95%, ≥98% | ChemScene, Fisher Scientific | CS-W000979 (ChemScene)[3], Available via Fisher Scientific[4] |

Synthetic Protocol: Preparation of the Pinacol Ester Derivative

For research teams considering in-house synthesis, a common route involves the preparation of the pinacol ester of the boronic acid. The following protocol is adapted from established methodologies for the synthesis of analogous 1-alkylpyrazole-4-boronic acid pinacol esters, which involves iodination, methylation, and a Grignard-exchange borylation sequence.

Overall Reaction Scheme:

-

Step 1: Iodination of a pyrazole precursor.

-

Step 2: N-methylation to form the 1,3,5-trimethyl-4-iodopyrazole intermediate.

-

Step 3: Halogen-metal exchange and subsequent borylation to yield the final pinacol ester.

Detailed Experimental Protocol (Adapted from Patent CN103601749A[5]):

Step A: Synthesis of 4-Iodo-3,5-dimethylpyrazole

-

To a stirred solution of 3,5-dimethylpyrazole in a suitable solvent, add one equivalent of iodine.

-

Slowly add an oxidizing agent, such as hydrogen peroxide, while maintaining the temperature.

-

Continue stirring until the reaction is complete (monitor by TLC or GC-MS).

-

Work up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate solution) and extract the product with an organic solvent.

-

Purify the crude product by recrystallization or column chromatography to yield 4-iodo-3,5-dimethylpyrazole.

Step B: Synthesis of 4-Iodo-1,3,5-trimethyl-1H-pyrazole

-

Dissolve 4-iodo-3,5-dimethylpyrazole in a polar aprotic solvent like THF or DMF.

-

Add a suitable base (e.g., sodium hydride) portion-wise at 0°C.

-

After the initial reaction subsides, add an N-methylating agent such as iodomethane.

-

Allow the reaction to warm to room temperature and stir for several hours until completion.

-

Carefully quench the reaction with water and extract the product. The resulting intermediate, 4-iodo-1,3,5-trimethyl-1H-pyrazole, can be purified for the next step.

Step C: Synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, pinacol ester

-

Prepare a solution of 4-iodo-1,3,5-trimethyl-1H-pyrazole in anhydrous THF and cool it to a low temperature (e.g., -10°C to -15°C).

-

Slowly add a solution of isopropylmagnesium chloride (as a Grignard exchange reagent) to form the pyrazolyl Grignard reagent.

-

In a separate flask, prepare a solution of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (a common boron source) in anhydrous THF.

-

Transfer the freshly prepared Grignard reagent to the borate ester solution via cannula at low temperature.

-

Allow the reaction to proceed for a set time before quenching with a saturated aqueous ammonium chloride solution.

-

Extract the final product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude material by column chromatography or recrystallization to obtain the desired 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid pinacol ester.

Visualized Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of the pinacol ester derivative, from the starting pyrazole to the final borylated product.

Caption: Synthetic workflow for this compound pinacol ester.

References

- 1. chemscene.com [chemscene.com]

- 2. boronmolecular.com [boronmolecular.com]

- 3. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 4. 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid pinacol ester, 95% | Fisher Scientific [fishersci.ca]

- 5. CN103601749A - Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Coupling of 1,3,5-Trimethylpyrazole-4-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 1,3,5-trimethylpyrazole-4-boronic acid with (hetero)aryl halides. This reaction is a cornerstone in medicinal chemistry and materials science for the synthesis of complex molecules containing the 1,3,5-trimethylpyrazole moiety, a valuable scaffold in drug discovery.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. It involves the reaction of an organoboron compound, such as this compound, with an organic halide or triflate in the presence of a palladium catalyst and a base. This method is widely favored due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of starting materials.

The 1,3,5-trimethylpyrazole core is a key structural motif in numerous biologically active compounds. Its incorporation into novel molecular frameworks via Suzuki-Miyaura coupling allows for the rapid generation of libraries of compounds for screening in drug discovery programs. This document outlines recommended catalysts, ligands, and reaction conditions to achieve high yields and purity for the coupling of this compound.

Reaction Mechanism and Workflow

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The following diagrams illustrate the generally accepted mechanism and a typical experimental workflow.

Recommended Catalysts and Reaction Conditions

The choice of catalyst, ligand, base, and solvent is crucial for a successful Suzuki-Miyaura coupling reaction, especially with heteroaryl boronic acids which can be prone to protodeboronation. Based on literature for structurally similar pyrazole boronic acids, the following conditions are recommended as a starting point for optimization.

Table 1: Recommended Palladium Catalysts and Ligands

| Catalyst/Precatalyst | Ligand | Key Features |

| XPhos Pd G2/G3 | XPhos | Highly active and versatile for a broad range of substrates, including heteroaryl chlorides.[1] |

| Pd(dppf)Cl₂ | dppf | A reliable and widely used catalyst for Suzuki-Miyaura couplings. |

| Pd₂(dba)₃ | SPhos or XPhos | Requires in-situ formation of the active catalyst but offers flexibility in ligand choice.[2] |

| Pd-CataCXium A-G3 | CataCXium A | Effective for challenging heteroaryl-heteroaryl couplings.[3] |

Table 2: Typical Reaction Parameters for Coupling with Aryl Bromides

| Parameter | Recommended Conditions | Notes |

| Palladium Loading | 1-5 mol% | Higher loadings may be necessary for less reactive substrates. |

| Ligand Loading | 1.2-2.4 equivalents relative to Pd | For catalysts like Pd₂(dba)₃. |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ (2-3 equivalents) | K₃PO₄ is often a good choice for heteroaryl couplings.[3] |

| Solvent | 1,4-Dioxane/H₂O (4:1 to 10:1), Toluene/H₂O, DMF/EtOH/H₂O | The choice of solvent can significantly impact solubility and reaction rate.[3] |

| Temperature | 80-110 °C | Microwave heating can often reduce reaction times. |

| Reaction Time | 2-24 hours | Monitor by TLC or LC-MS for completion. |

Experimental Protocols

The following protocols are provided as a general guide. Optimization may be required for specific substrates to achieve the best results.

Protocol 1: General Procedure using XPhos Pd G2

This protocol is a good starting point for a wide range of aryl and heteroaryl bromides.

-

Reaction Setup: In a dry reaction vessel equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), XPhos Pd G2 (0.02-0.05 mmol, 2-5 mol%), and potassium phosphate (K₃PO₄, 2.0-3.0 mmol).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1, 5 mL) via syringe.

-

Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly shorten reaction times.

-

Reaction Setup: In a microwave reaction vial, combine the aryl halide (0.5 mmol), this compound (0.75 mmol), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.025 mmol, 5 mol%), and cesium carbonate (Cs₂CO₃, 1.0 mmol).

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1, 3 mL).

-

Microwave Irradiation: Seal the vial and heat in a microwave reactor at 100-120 °C for 15-60 minutes.

-

Work-up and Purification: Follow steps 6 and 7 from Protocol 1.

Representative Data

Table 3: Representative Yields for Suzuki-Miyaura Coupling of 4-Pyrazoleboronic Acids

| Pyrazole Boronic Acid Derivative | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 4-Bromopyrazole | Phenylboronic acid | XPhos Pd G1 (7 mol%) | K₃PO₄ | Dioxane/H₂O | 100 | 86 | [3] |

| 4-Bromopyrazole | 4-Methoxyphenylboronic acid | XPhos Pd G1 (7 mol%) | K₃PO₄ | Dioxane/H₂O | 100 | 81 | [3] |

| 4-Bromopyrazole | 3-Thienylboronic acid | XPhos Pd G1 (7 mol%) | K₃PO₄ | Dioxane/H₂O | 100 | 75 | [3] |

| 3-(Trifluoromethyl)-1H-pyrazol-5-ylboronic acid pinacol ester | 2-Bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 | 85 | [4] |

| 3-(Trifluoromethyl)-1H-pyrazol-5-ylboronic acid pinacol ester | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 | 78 | [4] |

Troubleshooting

-

Low Yield:

-

Protodeboronation: Consider using the pinacol ester of this compound. Use of milder bases like K₂CO₃ or CsF might also be beneficial. Anhydrous conditions can also suppress this side reaction.[3]

-

Catalyst Deactivation: Ensure the reaction is performed under a strict inert atmosphere. The nitrogen atoms in the pyrazole ring can coordinate to the palladium center, potentially inhibiting catalysis. The use of bulky, electron-rich ligands like XPhos or SPhos can mitigate this.[2]

-

Poor Solubility: Adjust the solvent system. Adding a co-solvent like DMF or using a different primary solvent might improve the solubility of the reactants.

-

-

Incomplete Reaction:

-

Increase the reaction temperature or time.

-

Increase the catalyst loading.

-

Ensure the base is of high quality and sufficiently anhydrous if required.

-

Safety Information

-

Palladium catalysts are toxic and should be handled with care in a well-ventilated fume hood.

-

Organic solvents are flammable and should be handled away from ignition sources.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

By following these guidelines and protocols, researchers can effectively utilize this compound in Suzuki-Miyaura cross-coupling reactions to synthesize a diverse range of valuable compounds for various applications.

References

- 1. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 1,3,5-Trimethylpyrazole-4-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into potent inhibitors of various protein kinases. Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding site of kinases make it an attractive starting point for drug design. This document provides detailed application notes and protocols for the synthesis of novel kinase inhibitors utilizing 1,3,5-trimethylpyrazole-4-boronic acid as a key building block. The Suzuki-Miyaura cross-coupling reaction is the primary method for incorporating this moiety into target molecules.

The 1,3,5-trimethylpyrazole core offers several advantages, including metabolic stability and the ability to fine-tune steric and electronic properties through substitution. This allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against a range of kinase targets implicated in diseases such as cancer and inflammatory disorders.

Data Presentation

The following table summarizes the inhibitory activities of various kinase inhibitors containing a 1,3,5-trisubstituted pyrazole scaffold, similar to those that can be synthesized using this compound. This data is intended to provide a baseline for the expected potency of newly synthesized compounds.

| Compound Class | Target Kinase(s) | IC50 Values | Cell Line(s) | Reference Compound |

| 1,3,5-Trisubstituted Pyrazoles | ERK, RIPK3 | 21.9-28.6 µM (cytotoxicity) | PC-3 | Doxorubicin |

| 1,3,5-Trisubstituted Pyrazoles | ERK, RIPK3 | 3.90-35.5 µM (cytotoxicity) | MCF-7 | Doxorubicin |

| 1,3,5-Triazine-based Pyrazoles | EGFR | 229.4-395.1 nM | - | Erlotinib |

| 1,3,5-Trisubstituted Pyrazoles | LsrK | 119 µM | - | - |

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a variety of aryl or heteroaryl halides. Note: Optimization of the reaction conditions (e.g., catalyst, base, solvent, temperature, and reaction time) may be necessary for specific substrates to achieve optimal yields.

Materials:

-

This compound

-

Aryl or heteroaryl halide (bromide or chloride preferred)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], PdCl2(dppf))

-

Base (e.g., Sodium carbonate (Na2CO3), Potassium carbonate (K2CO3), Cesium carbonate (Cs2CO3))

-

Anhydrous solvent (e.g., 1,4-Dioxane/Water mixture, Toluene, Dimethylformamide (DMF))

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and purification supplies

Procedure:

-

To a dry reaction flask, add this compound (1.2 equivalents) and the aryl/heteroaryl halide (1.0 equivalent).

-

Add the palladium catalyst (0.05 equivalents) and the base (2.0-3.0 equivalents).

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

-

Add the anhydrous solvent to the flask via syringe. A common solvent system is a 4:1 mixture of 1,4-dioxane and water.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-